molecular formula C16H18F3N5 B2789657 4,5-Dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2380170-84-1

4,5-Dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2789657
CAS No.: 2380170-84-1
M. Wt: 337.35
InChI Key: QNYFRYRBUSOSCR-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with dimethyl groups and a piperazine ring attached to a trifluoromethyl-substituted pyridine. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

4,5-Dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and piperazine-substituted molecules, such as:

Uniqueness

What sets 4,5-Dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Properties

IUPAC Name

4,5-dimethyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5/c1-11-12(2)21-10-22-14(11)23-6-8-24(9-7-23)15-13(16(17,18)19)4-3-5-20-15/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYFRYRBUSOSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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